molecular formula C27H35NO4 B11044809 ethyl [4-(2-methoxy-5-methylphenyl)-3,7a'-dimethyl-6-oxo-3a',4',5',6',7',7a'-hexahydrospiro[cyclohex-2-ene-1,3'-indol]-2'(1'H)-ylidene]acetate

ethyl [4-(2-methoxy-5-methylphenyl)-3,7a'-dimethyl-6-oxo-3a',4',5',6',7',7a'-hexahydrospiro[cyclohex-2-ene-1,3'-indol]-2'(1'H)-ylidene]acetate

Cat. No.: B11044809
M. Wt: 437.6 g/mol
InChI Key: WQVSDWDDNOWAJV-UHFFFAOYSA-N
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Description

Ethyl [4-(2-methoxy-5-methylphenyl)-3,7a’-dimethyl-6-oxo-3a’,4’,5’,6’,7’,7a’-hexahydrospiro[cyclohex-2-ene-1,3’-indol]-2’(1’H)-ylidene]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-(2-methoxy-5-methylphenyl)-3,7a’-dimethyl-6-oxo-3a’,4’,5’,6’,7’,7a’-hexahydrospiro[cyclohex-2-ene-1,3’-indol]-2’(1’H)-ylidene]acetate typically involves multi-step organic reactions. The key steps may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Functional group modifications: Introduction of the methoxy and methyl groups on the phenyl ring, and the ethyl ester group on the acetate moiety.

    Final assembly: Coupling of the modified spirocyclic core with the ethyl acetate group under specific reaction conditions such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and continuous flow systems.

    Purification techniques: Employing methods such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(2-methoxy-5-methylphenyl)-3,7a’-dimethyl-6-oxo-3a’,4’,5’,6’,7’,7a’-hexahydrospiro[cyclohex-2-ene-1,3’-indol]-2’(1’H)-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Medicinal chemistry: As a lead compound for drug development due to its unique structure and biological activity.

    Organic synthesis: As an intermediate in the synthesis of more complex molecules.

    Material science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl [4-(2-methoxy-5-methylphenyl)-3,7a’-dimethyl-6-oxo-3a’,4’,5’,6’,7’,7a’-hexahydrospiro[cyclohex-2-ene-1,3’-indol]-2’(1’H)-ylidene]acetate would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on its application, such as inhibition of a particular enzyme in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Known for their stability and unique chemical properties.

    Indole derivatives: Commonly found in natural products and pharmaceuticals.

    Phenylacetate derivatives: Used in various chemical and biological applications.

Uniqueness

Ethyl [4-(2-methoxy-5-methylphenyl)-3,7a’-dimethyl-6-oxo-3a’,4’,5’,6’,7’,7a’-hexahydrospiro[cyclohex-2-ene-1,3’-indol]-2’(1’H)-ylidene]acetate stands out due to its complex spirocyclic structure, which imparts unique chemical and biological properties that are not commonly found in simpler compounds.

Properties

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

ethyl 2-[6'-(2-methoxy-5-methylphenyl)-1',7a-dimethyl-4'-oxospiro[1,3a,4,5,6,7-hexahydroindole-3,3'-cyclohexene]-2-ylidene]acetate

InChI

InChI=1S/C27H35NO4/c1-6-32-25(30)15-23-27(22-9-7-8-12-26(22,4)28-23)16-18(3)19(14-24(27)29)20-13-17(2)10-11-21(20)31-5/h10-11,13,15-16,19,22,28H,6-9,12,14H2,1-5H3

InChI Key

WQVSDWDDNOWAJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1C2(C=C(C(CC2=O)C3=C(C=CC(=C3)C)OC)C)C4CCCCC4(N1)C

Origin of Product

United States

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